molecular formula C16H19F3N2O3 B3012918 N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1351649-28-9

N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B3012918
CAS No.: 1351649-28-9
M. Wt: 344.334
InChI Key: DYQQOULOAXMDDT-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a synthetic organic compound with the molecular formula C16H19F3N2O3. This compound is characterized by its unique spirocyclic structure, which includes a trifluoromethyl group attached to a phenyl ring, and a spiro[5.5]undecane framework containing both oxygen and nitrogen atoms. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an attractive candidate for various applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves the reaction of octafluorotoluene with 3-methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione . The reaction is carried out under controlled conditions, often using a base such as N,N-diisopropylethylamine and a solvent like acetonitrile. The reaction proceeds through a cycloreversion mechanism, forming the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The spirocyclic structure may facilitate binding to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is unique due to its specific combination of a trifluoromethyl group and a spirocyclic structure, which imparts distinct chemical stability, lipophilicity, and potential bioactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c17-16(18,19)12-4-1-2-5-13(12)20-14(22)21-8-6-15(7-9-21)23-10-3-11-24-15/h1-2,4-5H,3,6-11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQQOULOAXMDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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